3-(1,2,3,4-tetrahydronaphthalen-2-yl)propanoic Acid

Description

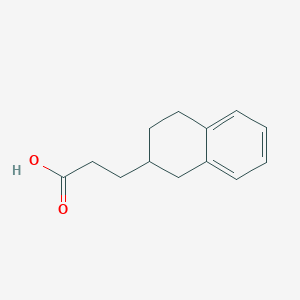

3-(1,2,3,4-Tetrahydronaphthalen-2-yl)propanoic acid (CAS: 98017-39-1) is a carboxylic acid derivative featuring a tetrahydronaphthalene (tetralin) ring system. Its molecular formula is C₁₃H₁₆O₂, with a molecular weight of 204.26 g/mol and a SMILES representation of C1CC2=CC=CC=C2CC1CCC(=O)O . The compound is characterized by a propanoic acid chain attached to the 2-position of the partially saturated naphthalene ring. It has been identified in lipid-lowering formulations, such as the Chinese medicine Xuezhikang, where it may contribute to cholesterol synthesis inhibition via structural similarity to statins .

Properties

IUPAC Name |

3-(1,2,3,4-tetrahydronaphthalen-2-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c14-13(15)8-6-10-5-7-11-3-1-2-4-12(11)9-10/h1-4,10H,5-9H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXSTWPJLEBGWSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2CC1CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98017-39-1 | |

| Record name | 1,2,3,4-Tetrahydro-2-naphthalenepropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2,3,4-tetrahydronaphthalen-2-yl)propanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 1,2,3,4-tetrahydronaphthalene and propanoic acid.

Friedel-Crafts Acylation: The initial step involves the Friedel-Crafts acylation of 1,2,3,4-tetrahydronaphthalene with propanoic acid chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). This reaction yields the corresponding ketone intermediate.

Reduction: The ketone intermediate is then reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation: The alcohol is subsequently oxidized to the carboxylic acid using an oxidizing agent like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(1,2,3,4-tetrahydronaphthalen-2-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles such as amines, alcohols, and thiols

Major Products Formed

Oxidation: Ketones, aldehydes

Reduction: Alcohols, alkanes

Substitution: Amides, esters, thioesters

Scientific Research Applications

3-(1,2,3,4-tetrahydronaphthalen-2-yl)propanoic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(1,2,3,4-tetrahydronaphthalen-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

2-(1,2,3,4-Tetrahydronaphthalen-5-yl)propanoic Acid (CAS: 778-59-6)

- Molecular Formula : C₁₃H₁₆O₂

- Key Difference: Propanoic acid substituent at the 5-position of the tetralin ring.

- Implications : Positional isomerism may alter solubility and biological activity due to differences in ring substitution geometry .

3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanoic Acid (CAS: 70067-71-9)

Derivatives with Additional Functional Groups

3-(2,6-Dimethyl-1,2,4a,5,6,7,8,8a-Octahydronaphthalen-1-yl)propanoic Acid

- Molecular Formula : C₁₅H₂₂O₂

- Key Difference : Fully saturated octahydronaphthalene core with methyl groups at the 2- and 6-positions.

2,2-Dimethyl-3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanoic Acid

Sulfur-Containing Metabolites

2-Hydroxy-3-(1-Hydroxy-1,2-dihydro-2-naphthalenylthio)propanoic Acid

Amino Acid Derivatives

2-Amino-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetic Acid (CAS: 26368-32-1)

- Molecular Formula: C₁₃H₁₅NO₂

- Key Difference: Amino group replaces a methylene group on the propanoic acid chain.

2-(Boc-Amino)-2-(1,2,3,4-Tetrahydro-2-naphthyl)acetic Acid (CAS: 936214-27-6)

Research Findings and Implications

- Lipid Regulation : The parent compound’s structural similarity to monacolin derivatives suggests HMG-CoA reductase inhibition, a mechanism shared with statins .

- Metabolic Pathways : Sulfur-containing analogs (e.g., ) undergo glutathione conjugation, reducing toxicity but requiring renal clearance .

- Synthetic Utility : Boc-protected derivatives (e.g., ) are critical intermediates in peptide synthesis, highlighting their role in medicinal chemistry .

Biological Activity

3-(1,2,3,4-tetrahydronaphthalen-2-yl)propanoic acid is an organic compound with the molecular formula . This compound is notable for its potential biological activities, including anti-inflammatory and analgesic properties. Its structure features a tetrahydronaphthalene ring system, which contributes to its unique chemical and biological characteristics.

- Molecular Formula :

- IUPAC Name : this compound

- SMILES : C1CC2=CC=CC=C2CC1CCC(=O)O

- InChI : InChI=1S/C13H16O2/c14-13(15)8-6-10-5-7-11-3-1-2-4-12(11)9-10/h1-4,10H,5-9H2,(H,14,15)

Synthetic Routes

The synthesis of this compound typically involves:

- Friedel-Crafts Acylation : Reaction of 1,2,3,4-tetrahydronaphthalene with propanoic acid chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride).

- Reduction : Converting the resultant ketone intermediate to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Research indicates that this compound may exert its biological effects through:

- Cyclooxygenase (COX) Inhibition : This action leads to a reduction in pro-inflammatory mediators.

- Antioxidant Activity : The compound may also exhibit properties that help mitigate oxidative stress.

Anti-inflammatory Properties

A study evaluating various naphthalene derivatives highlighted that compounds similar to this compound demonstrated significant anti-inflammatory effects in vitro. These effects were attributed to their ability to inhibit COX enzymes and reduce nitric oxide production in macrophages .

Analgesic Effects

In animal models of pain, the compound showed promising results in reducing pain responses. The mechanism was linked to modulation of pain pathways involving opioid receptors and the inhibition of inflammatory cytokines .

Cytotoxicity and Cancer Research

Preliminary studies have suggested that this compound exhibits cytotoxic effects against certain cancer cell lines. The compound's interaction with cellular targets involved mechanisms leading to apoptosis and cell cycle arrest .

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| A549 (lung carcinoma) | 15 | Apoptosis induction | |

| HCT116 (colon cancer) | 20 | Cell cycle arrest |

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other naphthalene derivatives:

| Compound | Biological Activity | Key Findings |

|---|---|---|

| 2-methyl-2-[4-(1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy]propanoic acid | Anti-inflammatory | Strong COX inhibition |

| 3-(1-hydroxynaphthalene-2-yl)propionic acid | Antioxidant | Reduces ROS levels |

| 3-(3-Pyridyl)propionic acid | Anticancer | Induces apoptosis in various cancer cells |

Q & A

Basic Synthesis and Characterization

Q: How is 3-(1,2,3,4-tetrahydronaphthalen-2-yl)propanoic acid synthesized, and what analytical techniques confirm its structural integrity? A: The synthesis involves multi-step organic reactions, including sulfonamide coupling and reduction. For example, derivatives of this compound are synthesized via hydrolysis in ethanol/water mixtures under basic conditions (e.g., NaOH), followed by pH adjustment to isolate the carboxylic acid product . Structural confirmation employs nuclear magnetic resonance (NMR) for proton and carbon environments and mass spectrometry (MS) for molecular weight validation. Purity is assessed using high-performance liquid chromatography (HPLC) .

Advanced Structural Analysis

Q: What crystallographic parameters characterize derivatives of this compound, and how do they influence molecular interactions? A: X-ray crystallography reveals monoclinic crystal systems (space group P21/n) with unit cell parameters such as a = 7.6665 Å, b = 8.5788 Å, and c = 20.4072 Å . Weak N–H···S hydrogen bonds form C(4) chains along the [010] axis, stabilizing the lattice. These interactions are critical for predicting binding affinities in protein-ligand studies .

Biological Activity

Q: How does this compound modulate amyloid precursor protein (APP) expression and Aβ(1–40) production in cellular models? A: In HEK293 cells, pretreatment with 10 µM of structurally related thromboxane A2-prostanoid receptor antagonists reduces I-BOP-induced APP expression by 30–40% and Aβ(1–40) levels by 50–60% after 48 hours. Quantification uses immunoblotting (normalized to tubulin) and ELISA for Aβ peptides. Statistical significance (p < 0.05) is confirmed via ANOVA with Tukey post hoc analysis .

Methodological Optimization

Q: What challenges arise in achieving high synthetic purity, and how can chromatographic techniques be optimized? A: Key challenges include byproduct formation during sulfonamide coupling and incomplete hydrolysis. Optimization involves silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures) to isolate intermediates. For final purification, reversed-phase HPLC with acetonitrile/water gradients improves resolution of polar impurities .

Structure-Activity Relationship (SAR)

Q: How do substituents on the tetrahydronaphthalene ring affect biochemical efficacy? A: Modifications such as chlorophenyl sulfonamide groups (e.g., compound 5 in ) enhance thromboxane receptor antagonism, reducing Aβ production. Conversely, methyl or methoxy groups at specific positions decrease blood-brain barrier penetration, as seen in analogs like Ramatroban derivatives .

Advanced Analytical Techniques

Q: What role does X-ray crystallography play in confirming stereochemistry? A: Crystallography resolves chiral centers and dihedral angles (e.g., 8.45° between aromatic and thiourea moieties in derivatives), essential for validating enantiomeric purity. Data collection uses CuKα radiation (λ = 1.54178 Å) at 150 K, with refinement via least-squares minimization (R-factor < 0.031) .

Mechanistic Studies

Q: What in vitro models are suitable for studying neurological mechanisms of action? A: HEK293 cells transfected with APP mutants are standard for Aβ pathway analysis. Experimental protocols include 1-hour pretreatment with test compounds (10 µM) followed by 48-hour agonist exposure. Mechanistic insights are derived from dose-dependent inhibition curves and Western blotting .

Data Interpretation

Q: How should researchers address contradictions in dose-response data? A: Discrepancies may arise from assay variability (e.g., ELISA vs. immunoblotting) or cell line differences. Robust statistical frameworks (e.g., ANOVA with Tukey correction) and independent replication across labs are recommended. Normalization to housekeeping proteins and inclusion of positive controls (e.g., DMSO) improve reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.